1,3-Dimethyl-cyclobutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-cyclobutylamine is an organic compound with the molecular formula C6H13N It is a cyclobutylamine derivative, characterized by the presence of two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-cyclobutylamine can be achieved through several methods. One common approach involves the reaction of cyclobutanone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclobutanone in the presence of methylamine. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-cyclobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
1,3-Dimethyl-cyclobutylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-cyclobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: The parent compound without methyl substitutions.
1,2-Dimethyl-cyclobutylamine: A similar compound with methyl groups at different positions.
1,3-Dimethylbutylamine: A structurally related compound with a different carbon backbone.
Uniqueness
1,3-Dimethyl-cyclobutylamine is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C6H13N |
---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
1,3-dimethylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13N/c1-5-3-6(2,7)4-5/h5H,3-4,7H2,1-2H3 |
InChI Key |
ZWMRWMKTTMIHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.